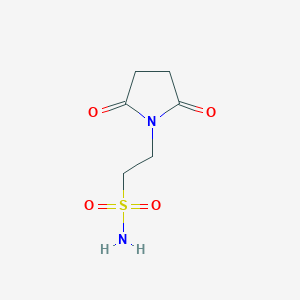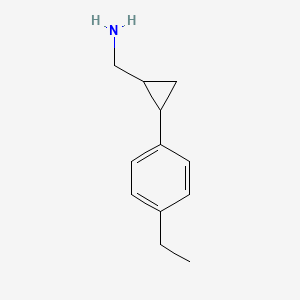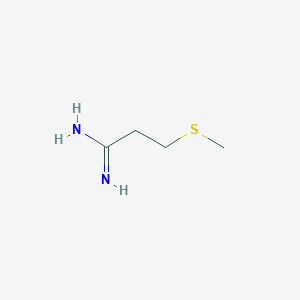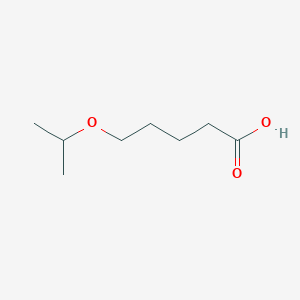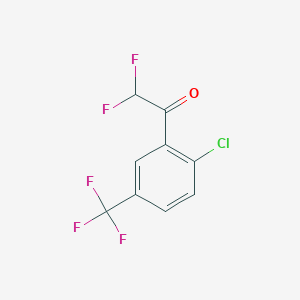
1-(2-Chloro-5-(trifluoromethyl)phenyl)-2,2-difluoroethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloro-5-(trifluoromethyl)phenyl)-2,2-difluoroethanone is an organic compound characterized by the presence of chloro, trifluoromethyl, and difluoroethanone functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-5-(trifluoromethyl)phenyl)-2,2-difluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-(trifluoromethyl)benzene.
Fluorination: The benzene derivative undergoes a fluorination reaction to introduce the difluoroethanone group. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the fluorination reaction.
Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing purification techniques such as distillation or recrystallization to obtain the final product with high purity.
化学反应分析
Types of Reactions: 1-(2-Chloro-5-(trifluoromethyl)phenyl)-2,2-difluoroethanone can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Reducing Agents: LiAlH4, sodium borohydride (NaBH4) for reduction reactions.
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3) for oxidation reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Reduction Products: Alcohols or other reduced forms of the compound.
Oxidation Products: Carboxylic acids or other oxidized forms.
科学研究应用
1-(2-Chloro-5-(trifluoromethyl)phenyl)-2,2-difluoroethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 1-(2-Chloro-5-(trifluoromethyl)phenyl)-2,2-difluoroethanone exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
相似化合物的比较
- 1-(2-Chloro-5-(trifluoromethyl)phenyl)-3-(2-pyrimidinyl)urea
- 1-(2-Chloro-5-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea
- 1-(2-Chloro-5-(trifluoromethyl)phenyl)-3-(4-iodophenyl)urea
Comparison: 1-(2-Chloro-5-(trifluoromethyl)phenyl)-2,2-difluoroethanone is unique due to its difluoroethanone group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. The presence of both chloro and trifluoromethyl groups further enhances its versatility in various chemical reactions and applications.
This detailed overview highlights the significance of this compound in scientific research and industry, showcasing its unique properties and potential applications
属性
分子式 |
C9H4ClF5O |
|---|---|
分子量 |
258.57 g/mol |
IUPAC 名称 |
1-[2-chloro-5-(trifluoromethyl)phenyl]-2,2-difluoroethanone |
InChI |
InChI=1S/C9H4ClF5O/c10-6-2-1-4(9(13,14)15)3-5(6)7(16)8(11)12/h1-3,8H |
InChI 键 |
TXNOGRCSDSANTM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)C(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










